7-Hydroxyquinoline
Overview
Description
7-Hydroxyquinoline is an organic compound derived from quinoline, a heterocyclic aromatic organic compound. It is characterized by the presence of a hydroxyl group at the 7th position of the quinoline ring. This compound is known for its diverse range of biological and chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Hydroxyquinoline can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzaldehyde with glycerol in the presence of sulfuric acid. Another method includes the reaction of 2-aminophenol with acrolein under acidic conditions . These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Catalytic systems and green chemistry approaches, such as the use of ionic liquids and ultrasound irradiation, are employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxyquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-7,8-dione.
Reduction: Reduction reactions can convert it into 7-aminoquinoline.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nitration typically involves nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Quinoline-7,8-dione.
Reduction: 7-Aminoquinoline.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-Hydroxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: It serves as a fluorescent probe for studying biological systems and as a chelating agent for metal ions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Hydroxyquinoline involves its ability to chelate metal ions, which can disrupt various biological processes. It can inhibit enzymes that require metal ions as cofactors, thereby affecting cellular functions. Additionally, its ability to undergo proton transfer reactions plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-Hydroxyquinoline is unique due to its specific position of the hydroxyl group, which imparts distinct chemical and biological properties. Its ability to undergo long-range proton transfer and its specific interactions with metal ions make it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
quinolin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h1-6,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRPPAPDRUBKRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060380, DTXSID001316496 | |
Record name | 7-Quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060380 | |
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Record name | 7(1H)-Quinolinone | |
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Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light beige powder; [Spectrum MSDS] | |
Record name | 7-Quinolinol | |
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Vapor Pressure |
0.00033 [mmHg] | |
Record name | 7-Quinolinol | |
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CAS No. |
580-20-1, 81123-52-6 | |
Record name | 7-Hydroxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=580-20-1 | |
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Record name | 7-Hydroxyquinoline | |
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Record name | 7-HYDROXYQUINOLINE | |
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Record name | 7-Quinolinol | |
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Record name | 7-Quinolinol | |
Source | EPA DSSTox | |
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Record name | 7(1H)-Quinolinone | |
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URL | https://comptox.epa.gov/dashboard/DTXSID001316496 | |
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Record name | Quinolin-7-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.599 | |
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Record name | 7-HYDROXYQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2G6YUK7ZJ | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 7-hydroxyquinoline?
A1: this compound has the molecular formula C9H7NO and a molecular weight of 145.16 g/mol.
Q2: How can I identify this compound spectroscopically?
A2: this compound exhibits characteristic absorption and fluorescence spectra. In its neutral form, it absorbs strongly in the UV region and displays a weaker absorption band around 400 nm attributed to its zwitterionic tautomer stabilized by water. [] Its fluorescence emission is highly sensitive to its environment and tautomeric form, with emissions observed between 380-400 nm for enol forms and around 500-520 nm for the keto tautomer. [, ] Resonance Raman spectroscopy is also a powerful tool for characterizing the different prototropic forms of this compound in various solvents. [, , ]
Q3: What are the key chemical properties of this compound?
A3: this compound is an amphoteric molecule, acting as both a hydrogen bond donor and acceptor due to its hydroxyl and quinoline nitrogen groups. [, ] This bifunctionality drives its rich photochemistry, particularly its ability to undergo excited-state proton transfer (ESPT). [, , , , , , , ]
Q4: What is excited-state proton transfer (ESPT) and how does it occur in this compound?
A4: ESPT is a photochemical process where absorption of light triggers a proton transfer within a molecule or between molecules. In this compound, ESPT involves the transfer of the hydroxyl proton to the quinoline nitrogen, leading to the formation of its keto tautomer. This process is highly sensitive to the solvent environment and the presence of proton donors/acceptors. [, , , , , , ]
Q5: How does this compound interact with protic solvents like water and alcohols?
A5: this compound forms hydrogen bonds with protic solvents through both its hydroxyl and nitrogen groups. [, , , ] The strength and structure of these hydrogen bonds influence its tautomeric equilibrium and ESPT dynamics. For example, in water, the zwitterionic tautomer is stabilized, while in alcohols, both enol and keto forms can exist depending on the alcohol size and hydrogen-bonding ability. [, , ]
Q6: How does this compound behave in confined environments like cyclodextrins and reverse micelles?
A6: When encapsulated in hydrophobic cavities like β-cyclodextrin or AOT reverse micelles, the ESPT dynamics of this compound are significantly altered compared to bulk water. [, ] The formation of the charged intermediate species during ESPT is disfavored within these hydrophobic environments, leading to slower enol-deprotonation and faster imine-protonation steps. This confinement effect can be utilized to manipulate the photophysical properties and reactivity of this compound.
Q7: What computational methods are used to study this compound?
A7: Various computational techniques are employed to investigate this compound, including density functional theory (DFT), time-dependent DFT (TDDFT), Hartree-Fock calculations, and molecular dynamics (MD) simulations. [, , , , , ] These methods help determine stable structures, predict vibrational frequencies, simulate proton transfer pathways, and evaluate the impact of solvent effects on its properties.
Q8: Can you elaborate on the use of this compound as a model system for proton transfer studies?
A8: The well-defined structure and ESPT behavior of this compound make it an excellent model system for studying proton transfer mechanisms in various environments. [, , ] Researchers have employed this compound to investigate the role of solvent molecules in proton wires, the impact of confinement on reaction dynamics, and the interplay of vibrational modes in promoting proton tunneling. [, , , ]
Q9: Are there any applications of this compound in material science?
A9: Yes, this compound derivatives have been explored as potential two-photon fluorescent probes for biological Zn(II) detection due to their high selectivity and sensitivity. [] Furthermore, this compound derivatives have been investigated as sensitizers for titanium dioxide nanoparticles in Gratzel solar cells. [] These applications highlight the potential of this compound derivatives in developing advanced materials.
Q10: What is the significance of studying the structure-activity relationship (SAR) of this compound derivatives?
A10: Understanding the SAR of this compound derivatives is crucial for tailoring their properties for specific applications. [, , , , ] By modifying the substituents on the quinoline ring or introducing different proton crane units, researchers can fine-tune the ESPT behavior, absorption/emission wavelengths, and other photophysical characteristics of these molecules. This rational design approach enables the development of new materials with improved performance and tailored functionalities.
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